molecular formula C4HBF6KNS B13464780 Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate

Cat. No.: B13464780
M. Wt: 259.03 g/mol
InChI Key: VYTQZGSJPQKTOQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a thiazole ring, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride in the presence of a trifluoromethylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: It can be reduced to yield borohydrides or other reduced boron species.

    Substitution: The trifluoromethyl and thiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is utilized in the development of fluorescent probes and imaging agents due to its unique chemical properties.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and thiazole groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. The compound can form stable complexes with transition metals, which are crucial for its catalytic activity in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(trifluoromethyl)borate
  • Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
  • Potassium pentafluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in advanced material synthesis and pharmaceutical development.

Properties

Molecular Formula

C4HBF6KNS

Molecular Weight

259.03 g/mol

IUPAC Name

potassium;trifluoro-[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide

InChI

InChI=1S/C4HBF6NS.K/c6-4(7,8)3-12-1-2(13-3)5(9,10)11;/h1H;/q-1;+1

InChI Key

VYTQZGSJPQKTOQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(S1)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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